molecular formula C14H12BrFO B8505198 3-Bromo-4-fluoro-benzyl benzyl ether

3-Bromo-4-fluoro-benzyl benzyl ether

Cat. No. B8505198
M. Wt: 295.15 g/mol
InChI Key: AZLURTMGDNMKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-fluoro-benzyl benzyl ether is a useful research compound. Its molecular formula is C14H12BrFO and its molecular weight is 295.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluoro-benzyl benzyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-benzyl benzyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

2-bromo-1-fluoro-4-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C14H12BrFO/c15-13-8-12(6-7-14(13)16)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

AZLURTMGDNMKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol were added to a solution of 12.3 g (0.11 mol) of potassium tert.-butylate in 200 ml of tetrahydrofuran at 20° C. During this addition, the temperature increased to about 40° C. The mixture was subsequently stirred at 20° C. for about 1 hour and 12.6 g (0.1 mol) of benzyl chloride were then added dropwise to the reaction mixture. Thereafter, the mixture was heated under reflux for one hour. It was then cooled. About 200 ml of water and 50 ml of concentrated hydrochloric acid were added to the reaction mixture and the mixture was extracted twice with 200 ml of diethyl ether each time. The combined extracts were concentrated, dried over sodium sulphate and then subjected to fractional distillation. 14.2 g (48.2% of theory) of 3-bromo-4-fluoro-benzyl benzyl ether were obtained in the form of a light yellow oil of boiling point 165° C./7 mbars.
Quantity
20.5 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

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